molecular formula C15H17N3O3 B6429971 4-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097913-07-8

4-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B6429971
CAS No.: 2097913-07-8
M. Wt: 287.31 g/mol
InChI Key: NMVFDVFGQRPQBG-UHFFFAOYSA-N
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Description

4-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound that features a pyrrolidine ring, a furan ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and furan intermediates. One common approach is to first synthesize the pyrrolidine derivative through a cyclization reaction of appropriate precursors. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the formation of the pyrimidine ring through a condensation reaction with suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Scientific Research Applications

4-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals interactions, and other non-covalent interactions, leading to changes in the activity of the target molecules. This can result in various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol have similar structural features and biological activities.

    Furan derivatives: Compounds like furan-2-carboxylic acid and furan-2,3-dione share the furan ring and can undergo similar chemical reactions.

    Pyrimidine derivatives: Compounds such as 2,4-diaminopyrimidine and 2,6-dimethylpyrimidine have similar core structures and can be used in similar applications.

Uniqueness

What sets 4-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine apart is the combination of the three different rings (pyrrolidine, furan, and pyrimidine) in a single molecule. This unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-8-14(17-11(2)16-10)21-12-5-6-18(9-12)15(19)13-4-3-7-20-13/h3-4,7-8,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVFDVFGQRPQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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